2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U 18666A involves the reaction of androst-5-en-17-one with 2-(diethylamino)ethanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of U 18666A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is stable for extended periods when stored appropriately .
Chemical Reactions Analysis
Types of Reactions
U 18666A primarily undergoes substitution reactions due to the presence of the diethylamino group. It can also participate in esterification reactions, particularly with cholesterol derivatives .
Common Reagents and Conditions
Common reagents used in reactions involving U 18666A include acids like p-toluenesulfonic acid for catalysis and solvents such as dichloromethane. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products
The major products formed from reactions involving U 18666A are typically cholesterol esters and other lipid derivatives. These products are crucial for studying cholesterol metabolism and its impact on cellular functions .
Scientific Research Applications
U 18666A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cholesterol transport and metabolism.
Biology: Helps in understanding the role of cholesterol in cellular processes and its impact on diseases like Niemann-Pick type C disease.
Medicine: Used in research related to neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Industry: Employed in the development of assays and diagnostic tools for studying cholesterol-related disorders
Mechanism of Action
U 18666A inhibits cholesterol transport by blocking the movement of cholesterol out of lysosomes. It specifically targets the Niemann-Pick C1 (NPC1) protein, which is crucial for cholesterol export from lysosomes. This inhibition leads to the accumulation of cholesterol within lysosomes, providing a model for studying diseases like Niemann-Pick type C disease .
Comparison with Similar Compounds
Similar Compounds
Desmosterol: Another compound involved in cholesterol metabolism.
2-Hydroxypropyl-gamma-cyclodextrin: Used to enhance lysosome-ER association and autophagy.
Filipin III: A probe for sterol location in biological membranes.
Uniqueness
U 18666A is unique due to its specific inhibition of NPC1 and its ability to mimic the Niemann-Pick type C disease phenotype. This makes it an invaluable tool for studying cholesterol metabolism and related disorders .
Properties
Molecular Formula |
C25H42ClNO2 |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride |
InChI |
InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-9-7-18-8-10-20-21-11-12-23(27)24(21,3)14-13-22(20)25(18,4)17-19;/h8,19-22H,5-7,9-17H2,1-4H3;1H |
InChI Key |
ICPRVJHNLABCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1CCC2=CCC3C4CCC(=O)C4(CCC3C2(C1)C)C.Cl |
Origin of Product |
United States |
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